2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-ethyl-5-methylpyridazin-3-one |
InChI |
InChI=1S/C7H10N2O/c1-3-9-7(10)4-6(2)5-8-9/h4-5H,3H2,1-2H3 |
InChI Key |
LHUAKKDKGAVZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(C=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production methods for pyridazinones often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyridazinone ring facilitates nucleophilic attacks at positions 4 and 6.
Example Reaction:
2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one reacts with hydrazine hydrate under reflux to form hydrazide derivatives.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethanol, reflux (5 h) | 2-(Pyridazinonyl)acetohydrazide | 75–85% |
Mechanism:
-
Hydrazine attacks the carbonyl carbon, forming a hydrazone intermediate.
Alkylation and Acylation
The hydroxyl group (enol form) and nitrogen atoms participate in alkylation/acylation.
Ethyl Chloroacetate Reaction:
textThis compound + Ethyl Chloroacetate → Ethyl 2-(Pyridazinonyloxy)acetate
| Conditions | Catalyst | Yield | Source |
|---|---|---|---|
| Dry acetone, K₂CO₃, reflux (24 h) | Potassium carbonate | 60–70% |
Key Data:
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the pyridazinone ring undergoes cleavage.
Phosphorus Oxychloride (POCl₃) Reaction:
textThis compound + POCl₃ → 8-Chloro-5-substituted pyridazine
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Excess POCl₃, reflux (4 h) | Chlorinated pyridazine | 80–90% |
Application:
Chlorinated derivatives serve as intermediates for coupling reactions .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki) modify the aromatic substituents.
Suzuki Coupling Example:
text8-Bromo-2-ethyl-5-methylpyridazinone + Arylboronic Acid → 8-Aryl-2-ethyl-5-methylpyridazinone
| Conditions | Catalyst System | Yield | Source |
|---|---|---|---|
| Dioxane, K₂CO₃, Pd(PPh₃)₄, 100°C (12 h) | Pd(PPh₃)₄/CuI/DMEDA | 50–65% |
Note:
Copper(I) iodide and diamines enhance coupling efficiency .
Tautomerism and Solvent Effects
The compound exhibits keto-enol tautomerism, influencing reactivity:
-
Keto form: Dominant in nonpolar solvents.
-
Enol form: Favored in polar protic solvents (e.g., water, alcohols) .
Impact on Reactions:
-
Enol form participates in electrophilic substitution (e.g., bromination).
-
Keto form reacts with nucleophiles at the carbonyl group.
Oxidation and Reduction
Oxidation:
-
MnO₂ in acetone oxidizes the dihydropyridazine ring to pyridazine.
Reduction: -
H₂/Pd-C reduces the ring to a tetrahydropyridazine derivative.
Biological Activity and Derivatization
Derivatives show pharmacological potential:
| Derivative | Activity | EC₅₀/Potency | Source |
|---|---|---|---|
| 8-Hydrazinylpyridazinone | Anticancer (in vitro) | 0.21 μM (THR-β agonist) | |
| 2-Ethyl-5-methyl-8-arylpyridazinone | Anti-inflammatory | 30% TNF-α inhibition |
Structure-Activity Relationship (SAR):
Stability and Degradation
Scientific Research Applications
1.1. Inhibition of Phosphodiesterase 4
One of the most significant applications of 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one is its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular processes. Inhibition of PDE4 leads to increased levels of cAMP, which can suppress inflammatory responses in various diseases.
Key Therapeutic Areas:
- Respiratory Diseases: The compound has shown efficacy in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and bronchoconstriction .
- Autoimmune Disorders: It is also being investigated for its potential in treating rheumatoid arthritis and multiple sclerosis, where modulation of immune responses is crucial .
- Cancer Therapy: The inhibition of PDE4 may enhance the efficacy of certain chemotherapeutic agents by modulating tumor microenvironments .
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazinones, including this compound, possess antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing promising results.
Table 1: Antimicrobial Efficacy of Pyridazinone Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.0 μg/mL |
| Escherichia coli | 4.5 μg/mL | |
| Bacillus subtilis | 2.8 μg/mL |
These findings suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of more potent antimicrobial agents .
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been explored, including condensation reactions and cyclization processes that yield high purity and yield .
Mechanism of Action:
The mechanism by which this compound exerts its effects involves modulation of intracellular signaling pathways through cAMP regulation. Increased cAMP levels can lead to:
- Inhibition of pro-inflammatory cytokine release.
- Modulation of immune cell activation and proliferation.
This dual action makes it a candidate for treating both inflammatory and infectious diseases .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in clinical settings:
Case Study 1: Treatment of COPD
A clinical trial demonstrated that patients treated with a PDE4 inhibitor showed significant improvement in lung function and reduced exacerbation rates compared to placebo groups .
Case Study 2: Antimicrobial Efficacy
In vitro studies revealed that derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, pyridazinone derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Alkyl groups (ethyl/methyl) in the target compound likely improve metabolic stability and membrane permeability compared to halogenated analogs (e.g., 4,5-dichloro derivatives) . Conversely, electron-withdrawing groups like Cl or Br enhance reactivity for nucleophilic substitutions, as seen in halogenated analogs used in cross-coupling reactions .
- Crystallinity : The benzimidazole-containing derivative forms stable co-crystals with DMF, facilitated by hydrogen bonding and planar stacking . The target compound’s alkyl substituents may reduce crystallinity due to steric hindrance, though this requires experimental validation.
Biological Activity
2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazin family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data tables.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 2-Ethyl-5-methylpyridazin-3(2H)-one |
| CAS Number | [specific CAS number if available] |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazin compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 31.25 μg/mL against Mycobacterium bovis BCG, suggesting that modifications in the pyridazin structure can enhance antimicrobial efficacy .
Anticancer Properties
Research has shown that pyridazin derivatives can inhibit cancer cell proliferation. A study focusing on similar structures reported IC50 values indicating potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. For example, it has shown reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM in related studies, indicating potential for drug-drug interaction concerns . This suggests that the compound could affect metabolic pathways relevant to pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Binding : The compound may interact with various receptors involved in cellular signaling pathways.
- Enzyme Interaction : Its ability to inhibit enzymes like CYP3A4 implies a mechanism where it alters metabolic processes.
- Cell Cycle Modulation : The induction of apoptosis in cancer cells suggests that it may interfere with cell cycle regulation.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several pyridazine derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Gram-positive bacteria with an MIC value comparable to established antibiotics.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted on human cancer cell lines to evaluate the cytotoxic effects of the compound. The results showed that treatment with varying concentrations led to significant reductions in cell viability, with apoptosis confirmed through flow cytometry analysis.
Q & A
What are the optimal synthetic routes for preparing 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one, and how can reaction conditions be systematically optimized?
Basic Research Question
The synthesis of pyridazinone derivatives typically involves cyclization of hydrazine derivatives with diketones or via functionalization of preformed heterocycles. For this compound, a plausible route involves condensation of ethyl hydrazinecarboxylate with a substituted diketone under acidic or basic conditions. Key parameters to optimize include temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization) . Reaction progress can be monitored using TLC or HPLC, with purity assessed via melting point analysis and spectroscopic methods (¹H NMR, IR) .
Advanced Research Question
For advanced synthesis, microwave-assisted or flow chemistry techniques may enhance reaction efficiency. Kinetic studies (e.g., variable-time sampling with HPLC) can identify rate-limiting steps, while DFT calculations may predict regioselectivity in cyclization reactions. Contradictions in reported yields (e.g., solvent effects) can be resolved using Design of Experiments (DoE) to model interactions between variables like temperature, catalyst loading, and solvent .
How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) must be optimized to obtain high-quality crystals. WinGX and ORTEP software suites enable data processing and visualization of anisotropic displacement parameters, critical for confirming bond lengths and angles . Complementary ¹³C NMR and IR spectroscopy can validate functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Advanced Research Question
Discrepancies between computational (e.g., Gaussian-optimized geometries) and experimental structures may arise from crystal packing effects. Hirshfeld surface analysis (via CrystalExplorer) can quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that distort molecular geometry . For dynamic studies, variable-temperature NMR or neutron diffraction may resolve tautomeric equilibria or conformational flexibility.
What analytical strategies are recommended for detecting and quantifying impurities in this compound samples?
Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection is standard for impurity profiling. A reversed-phase C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) can separate structurally similar byproducts. Calibration curves using certified reference standards (e.g., analogs from ) ensure accurate quantification .
Advanced Research Question
For trace impurities (<0.1%), LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity. Structural elucidation of unknown impurities can employ tandem MS fragmentation patterns and comparison with synthetic intermediates (e.g., hydrazine derivatives) . Contradictory impurity profiles across batches may require stability studies (ICH guidelines) to assess degradation pathways (e.g., hydrolysis under acidic conditions).
How can computational methods guide the design of derivatives of this compound for biological activity studies?
Advanced Research Question
Docking studies (AutoDock Vina, Schrödinger Suite) can predict binding affinities to target proteins (e.g., kinases or PDE inhibitors). MD simulations (GROMACS) assess ligand-protein stability over time. QSAR models trained on pyridazinone derivatives (e.g., substituent electronic parameters, logP) can prioritize synthetic targets. For example, ethyl and methyl substituents may enhance lipophilicity, improving membrane permeability .
What experimental and theoretical approaches address contradictions in reported reaction mechanisms for pyridazinone derivatives?
Advanced Research Question
Mechanistic contradictions (e.g., radical vs. ionic pathways) can be resolved using isotopic labeling (e.g., ¹⁵N-tracing in hydrazine precursors) or EPR spectroscopy to detect radical intermediates. Computational studies (e.g., transition state analysis with Gaussian) provide energy barriers for competing pathways. For example, a ketone-enol tautomerization step may explain regioselectivity discrepancies in alkylation reactions .
How can synthetic protocols for this compound be adapted to isotopic labeling (e.g., ²H, ¹³C) for pharmacokinetic studies?
Advanced Research Question
Isotopic labeling requires modified starting materials (e.g., ¹³C-enriched ethyl glycinate) and stringent purification to minimize isotopic dilution. Radiolabeling (³H or ¹⁴C) involves catalytic tritiation or incorporation of ¹⁴CO₂ in carboxylation steps. LC-MS with isotope ratio monitoring validates labeling efficiency, while PET imaging (¹⁸F analogs) demands rapid, high-yield fluorination strategies .
What are the challenges in scaling up laboratory-scale syntheses of this compound while maintaining purity?
Advanced Research Question
Scale-up introduces heat/mass transfer limitations, requiring reactor design optimization (e.g., continuous flow systems for exothermic cyclization steps). Quality-by-Design (QbD) frameworks identify critical process parameters (CPPs) affecting purity. For example, residual palladium from catalytic steps must be controlled to <10 ppm, validated via ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
